

# Application of Avibactam Sodium in Animal Models of Infection: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Avibactam is a novel, non- $\beta$ -lactam  $\beta$ -lactamase inhibitor that restores the in vitro activity of ceftazidime against a broad spectrum of Gram-negative bacteria producing Ambler class A, C, and some D  $\beta$ -lactamases.[1][2] Its combination with ceftazidime (CZA) represents a critical therapeutic option against multidrug-resistant (MDR) pathogens. Evaluating the efficacy of ceftazidime-avibactam in relevant animal models of infection is a cornerstone of preclinical development, providing essential pharmacokinetic/pharmacodynamic (PK/PD) data to inform clinical dosing strategies.

These application notes provide a summary of quantitative data and detailed experimental protocols from key studies utilizing avibactam in various animal infection models.

## Murine Pneumonia / Lung Infection Model

The murine lung infection model is crucial for evaluating antibiotic efficacy against respiratory pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae. Studies often use neutropenic mice to simulate conditions in immunocompromised patients.

## **Experimental Workflow: Murine Pneumonia Model**





Click to download full resolution via product page

Caption: Workflow for a neutropenic murine pneumonia model.



## **Quantitative Data Summary: Murine Lung Infection**



| Pathogen                                | Animal<br>Model                        | CZA MIC<br>(μg/mL) | Dosage<br>Regimen<br>(Ceftazidim<br>e/Avibacta<br>m)                             | Key<br>Efficacy<br>Outcome                                                                                   | Reference |
|-----------------------------------------|----------------------------------------|--------------------|----------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|-----------|
| P. aeruginosa<br>(n=28)                 | Neutropenic<br>ICR Mice                | 4 - 64             | Human- simulated plasma exposures (2g CAZ + 0.5g AVI q8h as 2h infusion)         | >1 log10 CFU reduction for isolates with MICs ≤32 µg/mL.[3]                                                  | [3][4]    |
| K.<br>pneumoniae<br>(KPC-<br>producing) | Persistently<br>Neutropenic<br>Rabbits | N/A                | 120/30 mg/kg<br>IV q6h for 7<br>or 14 days                                       | Significant reduction in bacterial burden, lung weights, and hemorrhage scores vs. untreated controls.[5][6] | [5][6]    |
| P. aeruginosa                           | Neutropenic<br>Mice                    | 4                  | Ceftazidime<br>q2h + various<br>Avibactam<br>doses (4-64<br>mg/kg, q2h-<br>q12h) | Avibactam effect correlated with %fT>CT of 1 mg/L; more frequent dosing was more effective.[7]               | [7]       |
| K.<br>pneumoniae                        | Murine<br>Pulmonary<br>Challenge       | N/A                | Avibactam<br>monotherapy                                                         | Reduced lung<br>bacterial<br>counts.[8]                                                                      | [8]       |



| (NDM-1-    | (~80 mg/kg |
|------------|------------|
| producing) | IP q8h)    |

## Detailed Protocol: Neutropenic Murine Pneumonia Model for P. aeruginosa

This protocol is synthesized from methodologies described in cited literature.[3][4][9]

- Animal Preparation:
  - Use female ICR or BALB/c mice weighing approximately 25 g.[4][9]
  - Induce neutropenia by administering two intraperitoneal (IP) injections of cyclophosphamide. The first dose (150 mg/kg) is given four days prior to infection, and the second dose (100 mg/kg) is given one day before infection. This renders the mice neutropenic for the duration of the experiment.
- Inoculum Preparation:
  - Culture the desired P. aeruginosa strain overnight on appropriate agar (e.g., Tryptic Soy Agar).
  - Suspend colonies in sterile saline or phosphate-buffered saline (PBS) to achieve a desired optical density.
  - Adjust the bacterial suspension to the target concentration (e.g., 2 x 10<sup>8</sup> CFU/mL) for inoculation.
- Infection Procedure:
  - Anesthetize the mice lightly (e.g., isoflurane or 7.5% chloral hydrate).[9][10]
  - Inoculate a 20-50 μL bacterial suspension intranasally to induce pneumonia.[9][10] This
    results in an initial lung inoculum of approximately 10<sup>6</sup> to 10<sup>7</sup> CFU.[10]
- Treatment Administration:



- Initiate treatment at a defined time point, typically 2 to 3 hours post-infection.[9][10]
- Administer ceftazidime-avibactam (or comparator/vehicle control) via a relevant route, such as subcutaneous (SC) injection or intravenous (IV) infusion. Dosing regimens are designed to simulate human plasma exposures.[3]
- Efficacy Assessment:
  - At the end of the treatment period (e.g., 24 hours), euthanize the mice.
  - Aseptically remove the lungs and place them in sterile saline or PBS.
  - Homogenize the lung tissue using a mechanical homogenizer.
  - Perform serial dilutions of the lung homogenate and plate on appropriate agar to enumerate the bacterial load (CFU/g of lung tissue).
  - Efficacy is determined by comparing the change in log10 CFU in treated groups relative to untreated controls at 0-hour and 24-hour time points.[3]

## Murine Sepsis (Septicemia) Model

The sepsis model evaluates an antibiotic's ability to prevent mortality from a systemic, overwhelming infection. It is particularly useful for assessing efficacy against pathogens that cause bacteremia.

## **Experimental Workflow: Murine Sepsis Model**





Click to download full resolution via product page

Caption: Workflow for a murine sepsis model to determine ED50.

## **Quantitative Data Summary: Murine Sepsis Model**



| Pathogen<br>(Resistance<br>Mechanism) | Animal<br>Model      | Ceftazidime<br>MIC (µg/mL) | CZA 4:1<br>Ratio ED50<br>(mg/kg) | Comparator<br>ED50<br>(mg/kg)       | Reference |
|---------------------------------------|----------------------|----------------------------|----------------------------------|-------------------------------------|-----------|
| K.<br>pneumoniae<br>(CTX-M)           | Murine<br>Septicemia | >128                       | 27                               | Piperacillin-<br>Tazobactam:<br>>90 | [1][11]   |
| E. coli (CTX-M)                       | Murine<br>Septicemia | >128                       | 14                               | Piperacillin-<br>Tazobactam:<br>>90 | [1][11]   |
| E. cloacae<br>(AmpC)                  | Murine<br>Septicemia | >128                       | 2                                | Piperacillin-<br>Tazobactam:<br>>90 | [1][11]   |
| K.<br>pneumoniae<br>(Susceptible)     | Murine<br>Septicemia | 0.06                       | <1.5                             | Ceftazidime<br>alone: <1.5          | [1][11]   |
| E. coli<br>(Susceptible)              | Murine<br>Septicemia | 0.25                       | 9                                | Ceftazidime<br>alone: 9             | [1][11]   |

ED50 (50% effective dose) is reported as the dose of the antibiotic component (ceftazidime) that protects 50% of the animals from death.[11]

## **Detailed Protocol: Murine Sepsis Model**

This protocol is based on the methodology for determining ED50 values.[1][11]

- · Animal and Pathogen Preparation:
  - Use female mice (e.g., CD-1) weighing 18-22 g.
  - Culture the bacterial strain (e.g., E. coli, K. pneumoniae) overnight.
  - Prepare the inoculum by suspending the bacteria in a virulence-enhancing agent like 5% hog gastric mucin. The final concentration is adjusted to be lethal within 48 hours for untreated animals.



#### Infection and Treatment:

- Infect mice via an intraperitoneal (IP) injection of the bacterial suspension (typically 0.5 mL).
- Group the animals (e.g., 10 mice per group) to receive different doses of the test compounds.
- Administer treatment at specified time points, commonly 1 and 4 hours post-infection.[11]
   The route is typically subcutaneous (SC).
- Test compounds include ceftazidime-avibactam (at a fixed 4:1 ratio), comparator antibiotics (e.g., piperacillin-tazobactam), and a saline/vehicle control.[1]

#### Outcome Assessment:

- Monitor the animals for mortality over a period of 4 to 7 days.
- Record the number of surviving animals in each dose group.
- Calculate the 50% effective dose (ED50), the dose that protects 50% of the animals from the lethal infection, using a statistical method like log-probit analysis.[11]

# Other Key Animal Models Murine Thigh Infection Model

This localized infection model is a standard for PK/PD studies, allowing for the precise quantification of bacterial killing in response to antibiotic exposure.

- Protocol Outline: Neutropenia is induced in mice as described for the pneumonia model. A defined inoculum of bacteria (e.g., P. aeruginosa) is injected directly into the thigh muscle.
   [10] Treatment is administered, and at 24 hours, the mice are euthanized. The entire thigh muscle is excised, homogenized, and plated for CFU enumeration to determine the change in bacterial load.
- Key Findings: In this model, the efficacy of avibactam in combination with ceftazidime was strongly correlated with the percentage of the dosing interval that the free drug concentration



remains above a threshold concentration of 1 mg/L (%fT > CT 1 mg/liter).[7]

### **Rabbit Osteomyelitis Model**

This model is used to evaluate treatments for deep-seated bone infections, which are challenging to treat.

- Protocol Outline: Osteomyelitis is induced in rabbits via tibial injection of a high-concentration inoculum (e.g., 2×10<sup>8</sup> CFU of KPC-producing K. pneumoniae).[12] Treatment is initiated 14 days later to allow the infection to establish and is administered for 7 days.[12] Efficacy is assessed by quantifying the bacterial load in the bone.
- Key Findings: Ceftazidime-avibactam alone or in combination with other agents like colistin
  or gentamicin significantly lowered bone bacterial counts compared to controls.[12] The
  combination of CZA plus gentamicin achieved bone sterilization in 100% of the animals.[12]

## **Murine Urinary Tract Infection (UTI) Model**

The UTI model simulates bladder and kidney infections and is critical for drugs intended to treat these common infections.

**Experimental Workflow: Murine UTI Model** 





Click to download full resolution via product page

Caption: Workflow for an ascending murine urinary tract infection model.



- Protocol Outline: An ascending, unobstructed UTI is established in female mice via transurethral catheterization and instillation of a uropathogenic E. coli (UPEC) suspension into the bladder.[13][14] Treatment begins 24 hours post-infection and continues for a set duration (e.g., 72 hours).[13] At the study's conclusion, urine, bladder, and kidneys are harvested, homogenized, and plated to determine bacterial counts.[13][14]
- Significance: This model allows for the evaluation of an antibiotic's ability to sterilize different compartments of the urinary system. Studies using this model have demonstrated excellent penetration of ceftazidime-avibactam into the renal parenchyma of rats and pigs, suggesting that drug concentrations in the kidney interstitium are higher than in plasma.[15]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Efficacy of a Ceftazidime-Avibactam combination in a murine model of Septicemia caused by Enterobacteriaceae species producing ampc or extended-spectrum β-lactamases PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of Ceftazidime-Avibactam for the Treatment of Infections Caused by Pseudomonas aeruginosa PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacies of ceftazidime-avibactam and ceftazidime against Pseudomonas aeruginosa in a murine lung infection model PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacodynamics of Ceftazidime and Avibactam in Neutropenic Mice with Thigh or Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Pharmacokinetics and Penetration of Ceftazidime and Avibactam into Epithelial Lining Fluid in Thigh- and Lung-Infected Mice PMC [pmc.ncbi.nlm.nih.gov]



- 11. Efficacy of a Ceftazidime-Avibactam Combination in a Murine Model of Septicemia Caused by Enterobacteriaceae Species Producing AmpC or Extended-Spectrum β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of ceftazidime-avibactam in various combinations for the treatment of experimental osteomyelitis due to Klebsiella pneumoniae carbapenemase (KPC)-producing Klebsiella pneumoniae PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of Avibactam Sodium in Animal Models of Infection: Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665336#application-of-avibactam-sodium-in-animal-models-of-infection]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com